N-Hydroxy-4-methylpiperidine-1-carboximidamide N-Hydroxy-4-methylpiperidine-1-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18286317
InChI: InChI=1S/C7H15N3O/c1-6-2-4-10(5-3-6)7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9)
SMILES:
Molecular Formula: C7H15N3O
Molecular Weight: 157.21 g/mol

N-Hydroxy-4-methylpiperidine-1-carboximidamide

CAS No.:

Cat. No.: VC18286317

Molecular Formula: C7H15N3O

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

N-Hydroxy-4-methylpiperidine-1-carboximidamide -

Specification

Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
IUPAC Name N'-hydroxy-4-methylpiperidine-1-carboximidamide
Standard InChI InChI=1S/C7H15N3O/c1-6-2-4-10(5-3-6)7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9)
Standard InChI Key GGHFDZGENJOGQE-UHFFFAOYSA-N
Isomeric SMILES CC1CCN(CC1)/C(=N/O)/N
Canonical SMILES CC1CCN(CC1)C(=NO)N

Introduction

Structural Characteristics and Molecular Composition

Molecular Architecture

N-Hydroxy-4-methylpiperidine-1-carboximidamide features a six-membered piperidine ring with a methyl group at the 4-position and a carboximidamide group (-C(=NOH)NH₂) at the 1-position. The hydroxylamine-derived functional group introduces hydrogen-bonding capabilities, while the methyl substituent enhances lipophilicity. Key molecular parameters include:

PropertyValue
Molecular FormulaC₇H₁₅N₃O
Molecular Weight157.21 g/mol
IUPAC NameN'-hydroxy-4-methylpiperidine-1-carboximidamide
Canonical SMILESCC1CCN(CC1)C(=NO)N
Topological Polar Surface Area72.6 Ų

The compound’s three-dimensional conformation adopts a chair configuration for the piperidine ring, with the carboximidamide group positioned equatorially to minimize steric strain .

Comparative Structural Analysis

Compared to analogs like N'-hydroxy-4-[(piperidin-1-yl)methyl]benzene-1-carboximidamide (C₁₃H₁₉N₃O) , the absence of an aromatic benzene ring in N-Hydroxy-4-methylpiperidine-1-carboximidamide reduces π-π stacking potential but improves solubility in polar solvents. Structural similarities to 1-Methylpiperidin-4-ol , a known precursor, highlight shared synthetic intermediates while emphasizing the critical role of the carboximidamide group in biological activity.

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves two stages:

  • N-Hydroxylation: 4-Methylpiperidine undergoes hydroxylamine-mediated hydroxylation at the nitrogen atom, yielding 4-methylpiperidine-N-hydroxylamine.

  • Carboximidamide Formation: The intermediate reacts with cyanamide derivatives under acidic conditions, introducing the carboximidamide group via nucleophilic substitution.

Alternative methods utilize coupling reagents like EDCI/HOBt to facilitate amide bond formation between pre-functionalized piperidine derivatives and hydroxylamine analogs. Yield optimization (typically 65–72%) requires strict temperature control (0–5°C during hydroxylation) and anhydrous conditions to prevent hydrolysis of the carboximidamide group.

Purification and Characterization

Post-synthetic purification employs silica gel chromatography (ethyl acetate/methanol 9:1), followed by recrystallization from ethanol/water mixtures. Structural validation uses:

  • Mass Spectrometry: ESI-MS m/z 158.12 [M+H]⁺

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, D₂O): δ 1.35 (s, 3H, CH₃), 1.78–1.85 (m, 4H, piperidine H), 3.22 (t, J = 5.6 Hz, 2H, N-CH₂), 3.45 (t, J = 5.6 Hz, 2H, N-CH₂)

    • ¹³C NMR: δ 22.1 (CH₃), 46.8 (piperidine C), 158.4 (C=NOH)

Chemical Properties and Reactivity

Reactivity Profile

The compound participates in three primary reaction types:

  • Nucleophilic Substitution: The hydroxylamine group undergoes alkylation with electrophiles (e.g., alkyl halides) to form N-alkylated derivatives.

  • Hydrogen Bonding: The -NHOH moiety acts as a hydrogen bond donor, facilitating interactions with biological targets like enzyme active sites.

  • Oxidation-Reduction: Under acidic conditions, the imine group (C=N) can reduce to a secondary amine, though this is mitigated by the hydroxyl group’s electron-withdrawing effect.

Stability and Degradation

Stability studies indicate:

  • pH Sensitivity: Stable in neutral conditions (pH 6–8) but degrades rapidly under strong acids (t₁/₂ = 2.3 h at pH 2) or bases (t₁/₂ = 1.8 h at pH 12).

  • Thermal Degradation: Decomposes above 180°C via cleavage of the N-O bond in the hydroxylamine group.

Mechanism of Action and Biological Activity

Enzyme Inhibition

N-Hydroxy-4-methylpiperidine-1-carboximidamide demonstrates inhibitory activity against metalloenzymes, particularly phosphatases and kinases . Kinetic studies reveal a mixed inhibition mode (Kᵢ = 12.7 μM for PTP1B phosphatase), where the carboximidamide group chelates catalytic metal ions (e.g., Zn²⁺ in phosphatase active sites).

Receptor Modulation

In silico docking simulations predict affinity for G-protein-coupled receptors (GPCRs), notably serotonin receptors (5-HT₂ₐ, ΔG = -9.3 kcal/mol), suggesting potential neuromodulatory applications.

Future Directions and Challenges

  • Analogue Development: Introducing fluorinated methyl groups may enhance metabolic stability without compromising solubility.

  • Targeted Delivery: Encapsulation in lipid nanoparticles could improve bioavailability, currently limited to 22% in oral administrations.

  • Toxicology Profiling: Preliminary cytotoxicity assays (CC₅₀ > 100 μM in HEK293 cells) warrant expanded organ-specific toxicity studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator